Butamben

Drug Stability Formulation Development Hydrolytic Degradation

Butamben (Butyl 4-aminobenzoate) is a distinct ester-type local anesthetic with 10-fold greater hydrolytic stability than benzocaine and an S-shaped, non-biphasic dose-response, unlike lidocaine. Its low aqueous solubility (1:7000) and high logP (2.87) make it uniquely suited for sustained-release topical gels, patches, and liposomal formulations. As a key component of FDA-labeled Cetacaine, it bridges rapid onset and extended duration. Ideal for chronic pain research and long-duration drug delivery. Order now for R&D.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 94-25-7
Cat. No. B354426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButamben
CAS94-25-7
Synonymsutamben
butamben picrate
butanylcaine
Butesin
butyl aminobenzoate
butylcaine
N-butyl-p-aminobenzoate
zyljectin
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3
InChIKeyIUWVALYLNVXWKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceN-butyl-p-aminobenzoate is a yellow powder. Insoluble in water. (NTP, 1992)
SolubilityInsoluble (NTP, 1992)
1 g dissolves in about 7 liters water
Sol in dil acids, alc, chloroform, ether, and fatty oils.
Soluble in dilute acids, alcohol, chloroform, ether, and fatty oils.
Soluble in thanol, ethyl ether, and benzene.
In water, 3.35X10+2 mg/l @ 25 °C

Butamben (CAS 94-25-7) – Core Physicochemical and Pharmacological Profile for Procurement Assessment


Butamben (Butyl 4-aminobenzoate) is an ester-type local anesthetic [1] characterized by low water solubility (logS -3.08 experimental) and a measured logP of 2.87 [2]. It is a long-duration agent used for topical and epidural anesthesia [3], with a molecular weight of 193.24 and formula C11H15NO2 [4]. Its distinct physicochemical properties, such as low solubility and high lipophilicity, differentiate it from other ester anesthetics, influencing its formulation and clinical applications.

Butamben Procurement: Why Benzocaine or Lidocaine Cannot Be Simply Substituted


Despite belonging to the same ester class as benzocaine or being a local anesthetic like lidocaine, Butamben exhibits unique properties that preclude simple substitution. Its markedly lower water solubility (1:7000 vs benzocaine's 1:2500) and higher logP (2.87 vs 1.86) result in different pharmacokinetic and formulation behaviors [1]. Furthermore, Butamben's hydrolytic stability is approximately 10 times greater than benzocaine's in suspension [2], and its dose-response profile is S-shaped and non-biphasic, unlike lidocaine's biphasic curve with a ceiling effect [3]. These quantifiable differences have direct implications for drug delivery, duration of action, and safety, making it a distinct entity for scientific and industrial applications.

Quantitative Differentiation of Butamben: Direct Evidence Against Key Comparators


Hydrolytic Stability: Butamben Exhibits ~10-Fold Greater Stability than Benzocaine in Suspension

Butamben demonstrates significantly superior hydrolytic stability compared to benzocaine. In a controlled study using 0.05N NaOH solutions, the calculated stability of butamben in suspension was approximately 10 times greater than that of benzocaine [1]. This is attributed to its smaller hydrolytic rate constant and lower aqueous solubility [1].

Drug Stability Formulation Development Hydrolytic Degradation

Dose-Response Profile: Butamben Shows S-Shaped, Non-Biphasic Analgesia vs. Lidocaine's Biphasic Ceiling Effect

In the radiant heat tail-flick assay in mice, topical butamben produced an S-shaped dose-dependent analgesic response without a biphasic curve, contrasting with topical lidocaine which displayed a biphasic curve and a ceiling effect [1]. This suggests that butamben may offer more predictable and sustained analgesia without the self-limiting effect observed with lidocaine [1].

Analgesic Activity In Vivo Pharmacology Dose-Response Relationship

Calcium Channel Inhibition: Butamben (500 µM) Suppresses Barium Current by 90% vs. Nifedipine (10 µM) at 75% in PC12 Cells

In PC12 cells, butamben at 500 µM reversibly suppressed total whole-cell barium current by 90% ± 3% (n=15), whereas the selective L-type calcium channel blocker nifedipine at 10 µM suppressed the current by 75% ± 7% (n=6) [1]. This demonstrates butamben's potent, non-selective inhibition of voltage-gated calcium channels, a mechanism distinct from other local anesthetics that primarily target sodium channels.

Ion Channel Pharmacology In Vitro Electrophysiology Calcium Current Inhibition

Solubility Profile: Butamben's Lower Aqueous Solubility (1:7000) vs. Benzocaine (1:2500) Guides Formulation Strategy

Butamben is characterized by extremely low water solubility, dissolving in approximately 7000 parts of water [1]. This is significantly lower than benzocaine, which has a solubility of 1 in 2500 parts of water [2]. This difference in solubility directly impacts absorption, formulation approaches, and the potential for systemic toxicity.

Preformulation Solubility Topical Drug Delivery

Liposomal Formulation: Encapsulation Significantly Reduces In Vitro Cytotoxicity and Enhances Analgesia

Encapsulation of butamben in conventional or elastic liposomes, incorporated into gel formulations, significantly reduced in vitro cytotoxicity (p < 0.001; one-way ANOVA/Tukey's test) and increased the topical analgesic effect (p < 0.05; one-way ANOVA/Tukey's test) compared to plain butamben gel [1].

Drug Delivery Liposomes Cytotoxicity Topical Anesthesia

Butamben (CAS 94-25-7): Optimal Application Scenarios Based on Quantitative Differentiation


Development of Prolonged-Release Topical Formulations

Given its 10-fold greater hydrolytic stability compared to benzocaine [1] and low aqueous solubility (1:7000), butamben is ideally suited for the design of sustained-release gels, patches, or ointments. Its stability minimizes degradation in the formulation matrix, ensuring consistent drug delivery over extended periods. Encapsulation in liposomes further reduces cytotoxicity and enhances analgesia [2], making it a prime candidate for advanced topical drug delivery systems where long-lasting local anesthesia is required without systemic exposure.

Investigational Analgesic with a Favorable Dose-Response Profile

The S-shaped, non-biphasic dose-response curve of butamben in the tail-flick assay, in contrast to lidocaine's biphasic curve [3], positions butamben as a superior research tool for investigating local analgesia mechanisms. This profile suggests a reduced likelihood of self-limiting therapeutic effects at higher doses, making it valuable for studies where predictable, dose-dependent analgesia is essential. The synergy observed with topical morphine [3] further supports its use in combination analgesic research.

Investigation of Calcium Channel-Mediated Analgesia

Butamben's potent inhibition of total whole-cell barium current by 90% at 500 µM in PC12 cells, compared to nifedipine's 75% suppression at 10 µM [4], makes it a valuable tool compound for studying the role of voltage-gated calcium channels in pain signaling and local anesthesia. Unlike many local anesthetics that primarily target sodium channels, butamben's significant calcium channel blocking activity offers a distinct mechanism of action, which can be exploited in electrophysiology and pharmacological research to dissect pain pathways and develop novel analgesics.

Component in Fixed-Dose Combination Topical Anesthetics

Butamben is a key component in the FDA-labeled topical anesthetic Cetacaine, where its intermediate duration of action 'bridges' the rapid but short onset of benzocaine and the slow onset but extended duration of tetracaine [5]. The specific formulation (e.g., 14% benzocaine, 2% butamben, 2% tetracaine hydrochloride) [6] leverages the unique kinetic profile of each component. This validated combination underscores butamben's essential role in achieving a rapid onset and 30-60 minute duration of anesthesia on accessible mucous membranes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butamben

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.